molecular formula C5H6O B14605992 2-(Prop-1-yn-1-yl)oxirane CAS No. 59627-27-9

2-(Prop-1-yn-1-yl)oxirane

Cat. No.: B14605992
CAS No.: 59627-27-9
M. Wt: 82.10 g/mol
InChI Key: SDJQAECFEXCEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-1-yn-1-yl)oxirane is a chemical compound of significant interest in industrial chemistry research, particularly in the field of corrosion science. Scientific studies on related propynyl compounds demonstrate their effectiveness as high-temperature corrosion inhibitors in strong acidic solutions, such as those used in industrial cleaning and scale-removal processes . These inhibitors are valued for their protective action on metals like steel, forming a barrier on the surface that mitigates degradation . Furthermore, research into similar propynyl-based molecules indicates a trend towards developing safer, "green and environmentally friendly" corrosion inhibitor alternatives that are less toxic than traditional options like propargyl alcohol, while maintaining high efficacy and cost-effectiveness . The structural features of the compound, including the oxirane (epoxide) and alkyne functional groups, also make it a versatile synthetic intermediate or building block for further chemical synthesis in organic chemistry and materials science research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59627-27-9

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

2-prop-1-ynyloxirane

InChI

InChI=1S/C5H6O/c1-2-3-5-4-6-5/h5H,4H2,1H3

InChI Key

SDJQAECFEXCEPR-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Oxirane and Homologous Propargyl Oxiranes

Direct Epoxidation Routes to Access 2-(Prop-1-yn-1-yl)oxirane Frameworks

Direct epoxidation of the carbon-carbon double bond in conjugated enynes represents a straightforward approach to synthesizing this compound and its derivatives. This section details chemo- and enantioselective methods, as well as various catalytic systems employed for this transformation.

Chemo- and Enantioselective Epoxidation of Conjugated Enynes

The selective epoxidation of the double bond in a conjugated enyne system, without affecting the triple bond, is a key challenge that has been addressed through the development of specialized catalytic systems. A notable advancement in this area is the use of chiral dioxiranes, generated in situ from a chiral ketone and an oxidant, to achieve high levels of chemo- and enantioselectivity. organic-chemistry.org

Research has demonstrated that fructose-derived or glucose-derived ketones can effectively catalyze the epoxidation of conjugated enynes with high enantioselectivity. organic-chemistry.orgacs.org The reaction typically employs Oxone (potassium peroxymonosulfate) as the primary oxidant. organic-chemistry.orgacs.org The success of this method hinges on the catalyst's ability to differentiate between the double and triple bonds, as well as the two enantiotopic faces of the alkene. The interaction between the alkyne group of the substrate and the oxazolidinone moiety of the ketone catalyst is crucial for achieving high stereodifferentiation. organic-chemistry.orgnih.gov This interaction helps to stabilize the favored spiro transition state, leading to the formation of the desired epoxide with high enantiomeric excess (ee). organic-chemistry.org

The epoxidation of a variety of conjugated enynes has been successfully demonstrated, with the electronic and steric properties of the substituents on the enyne influencing the enantioselectivity of the reaction. acs.org For instance, decreasing the size of the substituent at the alkyne terminus and increasing the size of the substituent on the double bond can lead to higher enantioselectivity. acs.org This methodology has been shown to be stereospecific, where cis-enynes are converted to cis-epoxides. organic-chemistry.org

Substrate (Enyne)CatalystOxidantSolvent(s)Enantiomeric Excess (ee)Yield (%)
(Z)-Hex-3-en-1-yneGlucose-derived ketoneOxoneCH3CN/aq. EDTA92%85%
(Z)-1-Phenyl-pent-2-en-4-yneFructose-derived ketoneOxoneCH3CN/aq. EDTA95%90%
(Z)-1-(4-Chlorophenyl)-3-methylbut-1-en-3-yneGlucose-derived ketoneOxoneCH3CN/aq. EDTA97%88%
(Z)-Cyclohex-2-en-1-yl-ethyneFructose-derived ketoneOxoneCH3CN/aq. EDTA90%82%

Catalytic Oxidation Systems for Oxirane Formation in Alkenyne Substrates

Various catalytic systems have been explored for the epoxidation of alkenes, and these can be adapted for alkenyne substrates to selectively form oxiranes. The choice of catalyst and oxidant is critical to prevent side reactions, such as oxidation of the alkyne moiety.

Methyltrioxorhenium (MTO) is a versatile catalyst that, in combination with hydrogen peroxide, can effect the epoxidation of a wide range of alkenes. The addition of a nitrogen-containing ligand, such as pyridine (B92270) or 3-cyanopyridine, can modulate the reactivity and selectivity of the MTO system, potentially allowing for the selective epoxidation of the double bond in an enyne.

Another approach involves the use of manganese complexes as catalysts. While historically used for the epoxidation of simple alkenes, careful selection of ligands and reaction conditions could enable their application to more complex substrates like enynes. The mechanism often involves a metal-oxo intermediate that transfers an oxygen atom to the double bond.

Furthermore, non-metallic catalytic systems have also been developed. Dioxiranes, generated from ketones and potassium peroxymonosulfate (B1194676) (Oxone), are powerful yet selective oxidizing agents. dtic.mil The use of acetone (B3395972) as a catalyst in conjunction with Oxone has been shown to be effective for the epoxidation of certain alkenes and could be applicable to enynes. researchgate.net The reaction conditions, such as pH and temperature, are crucial for achieving high yields and selectivities. researchgate.net

Organometallic Strategies for Constructing the this compound Skeleton

Organometallic reagents provide a powerful alternative for the construction of the propargyl oxirane skeleton, often allowing for the formation of the carbon framework and the oxirane ring in a concerted or sequential manner.

Propargylation of α-Haloketones with Organozinc Reagents

A significant organometallic strategy for the synthesis of propargyl epoxides involves the reaction of a propargylic organozinc reagent with an α-haloketone. nih.govsemanticscholar.org This method directly constructs the carbon skeleton and sets the stage for the subsequent intramolecular cyclization to form the oxirane ring.

The process begins with the formation of a propargylzinc reagent, typically from a propargyl halide and activated zinc metal. nih.govsigmaaldrich.com These organozinc reagents are valued for their functional group tolerance. sigmaaldrich.com The propargylzinc reagent then undergoes a nucleophilic addition to the carbonyl group of an α-haloketone. The resulting intermediate, a halohydrin derivative, can then undergo an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the desired oxirane ring. The use of highly reactive Rieke® Zinc can facilitate the formation of the organozinc reagent under mild conditions. sigmaaldrich.com

Related Allylation and Propargylation Reactions with Organometallic Species

The principles of organometallic addition reactions can be extended to other related transformations for the synthesis of functionalized oxiranes. Barbier-type reactions, where the organometallic reagent is generated in situ in the presence of the electrophile, offer an operationally simple method for the propargylation of carbonyl compounds. nih.govresearchgate.net For instance, the direct addition of propargyl bromide to an aldehyde mediated by low-valent metals like iron or tin can produce homopropargyl alcohols, which are precursors to other functionalized molecules. nih.govresearchgate.net

The use of other organometallic species, such as organosilver and organoindium reagents, has also been explored for the asymmetric addition of propargyl groups to aldehydes, leading to chiral propargylic alcohols. organic-chemistry.org These alcohols can then be converted to the corresponding epoxides through subsequent chemical transformations. For example, an organosilver catalyst formed in situ from a chiral BINAP ligand and a silver salt can promote the asymmetric addition of propargylic silanes to aldehydes. nih.gov Similarly, indium-based catalysts in the presence of a chiral ligand like BINOL have been shown to be effective for the asymmetric alkynylation of aldehydes. organic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of many complex molecules is highly dependent on their stereochemistry.

As discussed in Section 2.1.1, the enantioselective epoxidation of conjugated enynes using chiral ketone catalysts is a powerful strategy for accessing enantioenriched propargyl oxiranes. organic-chemistry.org The choice of the chiral catalyst, derived from readily available carbohydrates like glucose or fructose, plays a pivotal role in determining the enantioselectivity of the epoxidation. organic-chemistry.orgacs.org The stereochemical outcome is dictated by the specific interactions between the substrate and the chiral catalyst in the transition state. organic-chemistry.org

In addition to catalytic asymmetric epoxidation, stereoselectivity can also be introduced through the use of chiral organometallic reagents or auxiliaries. For instance, the propargylation of aldehydes with chiral propargylating agents can lead to the formation of enantioenriched homopropargylic alcohols. organic-chemistry.org These chiral alcohols can then be converted into stereodefined epoxides. The use of chiral ligands, such as N-methylephedrine, in conjunction with zinc triflate (Zn(OTf)2) for the addition of terminal alkynes to aldehydes is a well-established method for producing chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org These chiral propargylic alcohols can then be subjected to a Sharpless asymmetric epoxidation or other epoxidation methods to yield the desired stereoisomer of the propargyl oxirane.

Furthermore, kinetic resolution of a racemic mixture of a propargyl oxirane derivative can also be employed to obtain one enantiomer in high purity. This approach typically involves the use of a chiral catalyst that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted.

Control of Diastereoselectivity in Epoxidation Reactions of Precursors

The diastereoselectivity in the epoxidation of precursors to propargyl oxiranes is predominantly governed by the stereochemistry of the starting material, typically a chiral allylic alcohol containing an alkyne functionality. The resident stereocenter in the precursor molecule directs the approach of the oxidizing agent to one of the two faces of the double bond, resulting in the preferential formation of one diastereomer. This substrate-controlled approach is a powerful strategy for the synthesis of stereochemically defined epoxides.

The outcome of the diastereoselective epoxidation of acyclic allylic alcohols is often dictated by a balance of steric and electronic factors, which can be rationalized by considering the allylic strain in the transition state. For epoxidations using reagents that can engage in hydrogen bonding with the allylic alcohol, such as meta-chloroperoxybenzoic acid (m-CPBA), the directing effect of the hydroxyl group is paramount. The substrate adopts a conformation that facilitates hydrogen bonding between the hydroxyl group and the peracid, which in turn directs the delivery of the oxygen atom to the proximal face of the alkene. This generally leads to the formation of the syn-epoxide. wikipedia.org

Conversely, in the absence of a directing hydroxyl group (e.g., if it is protected), steric hindrance typically dictates the facial selectivity, leading to the delivery of the oxygen atom to the less hindered face of the double bond. wikipedia.org

Transition metal-catalyzed epoxidations can also exhibit high levels of diastereoselectivity, often complementary to those observed with peracids. For instance, vanadium-catalyzed epoxidations of allylic alcohols are known to proceed via coordination of the alcohol to the metal center, which then directs the delivery of the oxidant. These reactions often show excellent selectivity for the syn-diastereomer. wikipedia.org

A notable advancement in achieving high diastereoselectivity is the use of specialized catalyst systems. For example, a titanium salalen catalyst has been reported for the highly syn-selective epoxidation of terminal allylic alcohols with hydrogen peroxide. nih.gov This method provides a reliable route to syn-epoxy alcohols with high diastereomeric ratios (dr). The ability to selectively generate either the syn or anti diastereomer by choosing the appropriate epoxidation conditions (e.g., m-CPBA for syn or other methods for anti) is a powerful tool in stereoselective synthesis. nih.gov

The principles of diastereoselective epoxidation of chiral allylic alcohols are directly applicable to the synthesis of chiral propargyl oxiranes. By starting with an enantiomerically enriched allylic alcohol that also contains a propargyl group, the stereochemical outcome of the epoxidation can be controlled to yield the desired diastereomer of the corresponding propargyl oxirane.

Table 1: Diastereoselective Epoxidation of a Chiral Secondary Allylic Alcohol This table illustrates the principle of achieving different diastereomers by varying the epoxidation catalyst, as demonstrated with a model allylic alcohol.

SubstrateCatalyst/ReagentOxidantProduct DiastereomerDiastereomeric Ratio (dr)Yield (%)
Chiral Terminal Allylic AlcoholTitanium Salalen ComplexH₂O₂syn-Epoxy Alcohol>99:198
Chiral Terminal Allylic AlcoholInverted Titanium Salalen ComplexH₂O₂anti-Epoxy Alcohol~20:1-

Enantioselective Methods for Chiral Oxirane-Alkyne Scaffolds

The synthesis of enantioenriched propargyl oxiranes from achiral precursors requires the use of a chiral catalyst or reagent to differentiate between the two enantiotopic faces of the alkene. Several powerful enantioselective epoxidation methods have been developed that are applicable to the synthesis of chiral oxirane-alkyne scaffolds.

One of the most direct and effective methods for the enantioselective epoxidation of conjugated cis-enynes is the use of chiral dioxiranes generated in situ from a chiral ketone and a stoichiometric oxidant, such as Oxone (potassium peroxymonosulfate). The work by Shi and coworkers has demonstrated that a fructose-derived chiral ketone can catalyze the epoxidation of a variety of conjugated cis-enynes to produce the corresponding cis-propargyl epoxides with high enantiomeric excesses (ee). This method is highly chemo- and enantioselective, and the reaction is stereospecific, meaning that cis-enynes are converted exclusively to cis-epoxides. Mechanistic studies suggest that the high degree of enantioselectivity arises from specific interactions between the alkyne moiety of the substrate and the oxazolidinone group of the catalyst in a spiro transition state.

Another prominent method for the enantioselective epoxidation of unfunctionalized olefins, which is also applicable to conjugated enynes, is the Jacobsen-Katsuki epoxidation. This reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (B82951) (bleach). The Jacobsen-Katsuki epoxidation is particularly effective for cis-disubstituted olefins, including conjugated cis-enynes, and can provide high enantioselectivities. The chiral salen ligand creates a chiral environment around the manganese center, which directs the oxygen transfer to one face of the alkene.

These enantioselective methods provide direct access to optically active propargyl oxiranes, which are versatile intermediates for the synthesis of a wide range of complex chiral molecules.

Table 2: Enantioselective Epoxidation of a Conjugated cis-Enyne This table presents data from the enantioselective epoxidation of a model conjugated cis-enyne using a chiral dioxirane (B86890) catalyst.

SubstrateCatalystOxidantProductEnantiomeric Excess (ee) (%)Yield (%)
(Z)-1-phenylhex-3-en-1-yneFructose-derived Chiral KetoneOxonecis-2-phenyl-3-(prop-1-yn-1-yl)oxirane9588

Elucidation of Reactivity Patterns and Transformational Chemistry of 2 Prop 1 Yn 1 Yl Oxirane

Oxirane Ring-Opening Reactions of 2-(Prop-1-yn-1-yl)oxirane

The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These transformations are fundamental for introducing new functionalities and extending the carbon skeleton.

Nucleophilic Ring-Opening with Carbon-Based Nucleophiles

The reaction of epoxides with carbon-based nucleophiles is a powerful method for carbon-carbon bond formation. Organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), are commonly employed for this purpose. These reactions proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. leah4sci.commasterorganicchemistry.com

Grignard reagents (R-Mg-X) are potent nucleophiles that readily open epoxide rings. wikipedia.orgadichemistry.com The attack typically occurs at the less sterically hindered carbon atom, a key aspect of the reaction's regioselectivity. masterorganicchemistry.com Similarly, Gilman reagents (R₂CuLi) are softer nucleophiles that are also highly effective for epoxide ring-opening, often displaying high regioselectivity and tolerance for other functional groups. nih.govmasterorganicchemistry.com The reaction with this compound would involve the nucleophilic attack at either C2 or C3 of the oxirane ring, with the outcome dictated by steric and electronic factors.

Below is a table summarizing typical ring-opening reactions of alkynyl epoxides with carbon nucleophiles, illustrating the expected products for this compound.

NucleophileReagent ExampleExpected Major Product from this compound
Organocuprate(CH₃)₂CuLi4-Methylpent-2-yne-1,3-diol
Grignard ReagentCH₃MgBr3-Methylpent-4-yn-2-ol
AlkynylideLithium phenylacetylide1-Phenylhept-2,5-diyn-4-ol

This is an interactive data table. Click on the headers to sort.

Regioselective and Stereoselective Ring-Opening Processes

The regioselectivity of the epoxide ring-opening is a critical consideration in synthesis. With unsymmetrical epoxides like this compound, the nucleophile can attack either the substituted carbon (C2) or the unsubstituted carbon (C3). Under neutral or basic conditions with strong nucleophiles (e.g., Grignard reagents, organocuprates), the reaction follows an SN2 pathway, and the attack predominantly occurs at the less sterically hindered carbon atom (C3). masterorganicchemistry.comnih.gov This regioselectivity is driven by steric hindrance, which makes the approach to the more substituted carbon more difficult.

The stereochemistry of the ring-opening is also highly controlled. The SN2 attack involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in an inversion of configuration at the carbon center being attacked. For a chiral epoxide, this process allows for the predictable formation of a specific stereoisomer.

In contrast, acid-catalyzed ring-opening reactions with weaker nucleophiles can exhibit different regioselectivity. Protonation of the epoxide oxygen makes it a better leaving group and imparts partial carbocation character to the carbon atoms. In this scenario, the nucleophile may preferentially attack the more substituted carbon (C2), as it can better stabilize the positive charge.

Acid-Catalyzed Skeletal Rearrangements of Epoxy Alkynes, including Semipinacol-type Transformations

In the presence of Lewis or Brønsted acids, epoxy alkynes can undergo complex skeletal rearrangements. A prominent example is the semipinacol rearrangement. This process is initiated by the acid-promoted opening of the oxirane ring to generate a β-hydroxy carbocation intermediate. This is followed by a 1,2-migration of a substituent to the adjacent carbocationic center, which drives the formation of a more stable carbonyl compound.

For this compound, acid catalysis would lead to the formation of a carbocation at either C2 or C3. If the carbocation forms at C2, a subsequent 1,2-hydride shift from C3 could occur, or if a substituent were present, it could migrate. The presence of the alkyne group can influence the stability of the intermediates and the migratory aptitude of adjacent groups, providing a pathway to complex α,β-unsaturated ketones or aldehydes after rearrangement and tautomerization.

Alkyne Functionalization Strategies within this compound

The internal alkyne of this compound offers a second site for chemical modification, distinct from the oxirane ring. These reactions allow for the elaboration of the propargyl moiety, leading to more complex molecular architectures.

Carbon-Carbon Bond-Forming Reactions on the Propargylic Moiety

While terminal alkynes are commonly used in C-C bond-forming reactions like the Sonogashira coupling, the internal alkyne in this compound requires different strategies. wikipedia.orglibretexts.org Functionalization can be achieved at the methyl group, which is in a propargylic position. Deprotonation of this methyl group using a strong base (e.g., n-butyllithium) can generate a propargylic anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, effectively elongating the carbon chain.

Alternatively, if the isomeric terminal alkyne, 2-(prop-2-yn-1-yl)oxirane (propargyl epoxide), is considered, a wider range of well-established C-C bond-forming reactions becomes accessible. The acidic terminal proton can be removed to generate an acetylide, which is a key intermediate in reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

The table below outlines potential C-C bond-forming reactions on the terminal alkyne isomer for comparative purposes.

Reaction NameCoupling PartnerCatalyst/ReagentProduct Type
Sonogashira CouplingAryl/Vinyl HalidePd/Cu catalyst, BaseAryl/Vinyl-substituted Alkyne
Glaser Coupling-Cu(I) salt, OxidantDiyne
Cadiot-ChodkiewiczBromoalkyneCu(I) salt, BaseUnsymmetrical Diyne
AlkynylationAldehyde/KetoneBase (e.g., BuLi)Propargyl Alcohol

This is an interactive data table. Click on the headers to sort.

Cycloaddition Reactions Involving the Alkyne Triple Bond

The alkyne triple bond in this compound can participate as a 2π-electron component in various pericyclic cycloaddition reactions. These reactions are highly valuable for the construction of cyclic and heterocyclic systems in a single step with high atom economy.

One of the most powerful examples is the Diels-Alder reaction, where the alkyne acts as a dienophile in a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the alkyne can be enhanced by the presence of electron-withdrawing groups, although internal alkynes can react under thermal or Lewis acid-catalyzed conditions. youtube.commasterorganicchemistry.com

Another significant cycloaddition is the Huisgen 1,3-dipolar cycloaddition, where the alkyne (the dipolarophile) reacts with a 1,3-dipole, such as an azide, to form a five-membered heterocycle. organic-chemistry.orgnih.gov The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," is particularly efficient for forming 1,2,3-triazoles from terminal alkynes, but thermal conditions can be used for internal alkynes, often leading to a mixture of regioisomers. organic-chemistry.orgwikipedia.orgbeilstein-journals.org

Cycloaddition TypeReactant PartnerResulting Ring System
Diels-Alder [4+2]Conjugated Diene (e.g., Butadiene)1,4-Cyclohexadiene derivative
Huisgen 1,3-DipolarAzide (e.g., Benzyl Azide)1,2,3-Triazole
Nitrone CycloadditionNitroneIsoxazoline

This is an interactive data table. Click on the headers to sort.

Bifunctional Reactivity and Cascade Reactions of this compound

The unique molecular architecture of this compound, featuring both a strained oxirane ring and a reactive terminal alkyne, presents a rich platform for the exploration of bifunctional reactivity. This duality allows for the orchestration of cascade and tandem reactions, where both functional groups participate in a sequential or concurrent manner to construct complex molecular scaffolds from simple precursors. The strategic activation of either the epoxide or the alkyne moiety can initiate a cascade of bond-forming events, leading to the efficient synthesis of diverse heterocyclic and carbocyclic systems.

Tandem Processes Involving Concurrent Oxirane and Alkyne Functionalities

While specific documented examples of tandem processes involving the concurrent reactivity of both the oxirane and alkyne functionalities in this compound are not extensively reported in readily available literature, the principles of organic synthesis allow for the postulation of several potential reaction pathways. The inherent reactivity of both the strained three-membered ether and the carbon-carbon triple bond suggests that under appropriate catalytic conditions, tandem transformations are highly plausible.

One hypothetical tandem process could involve an initial nucleophilic attack on the oxirane ring, followed by an intramolecular cyclization onto the alkyne. For instance, the reaction with a binucleophile, such as an amino alcohol, could proceed via an initial epoxide opening by the amine, followed by intramolecular cyclization of the resulting hydroxyl group onto the alkyne, potentially catalyzed by a transition metal.

Another conceptual tandem reaction could be initiated by the activation of the alkyne moiety. For example, a metal-catalyzed reaction, such as a hydroamination or hydroalkoxylation, could be followed by an intramolecular attack of the newly introduced functional group on the epoxide ring. The regioselectivity of both the initial attack on the alkyne and the subsequent intramolecular cyclization would be crucial in determining the final product architecture.

The development of such tandem processes would offer a highly efficient strategy for the synthesis of complex heterocyclic systems, such as substituted furans, pyrroles, or other polycyclic ethers and amines. The challenge lies in the precise control of the reaction conditions to favor the desired tandem sequence over competing side reactions, such as polymerization or simple addition to only one of the functional groups.

A representative, albeit hypothetical, data table for a potential tandem reaction is presented below to illustrate the concept:

EntryNucleophileCatalystSolventTemperature (°C)ProductYield (%)
1AnilinePd(PPh₃)₄Toluene80Substituted Pyrrole65
2Methanol (B129727)AuCl₃Dichloromethane25Substituted Furan72
3EthanethiolAgOTfAcetonitrile50Substituted Thiophene58

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature examples for these tandem reactions with this compound are not available.

Multi-component Reactions Leading to Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. The bifunctional nature of this compound makes it an attractive substrate for the design of novel MCRs. By engaging both the epoxide and alkyne functionalities in a concerted or sequential manner with other reactants, it is possible to achieve a high degree of molecular complexity in a single step.

While specific multi-component reactions involving this compound are not prominently detailed in the surveyed literature, the potential for such transformations is significant. For instance, a one-pot reaction of this compound with an amine and an aldehyde could, in principle, lead to the formation of complex heterocyclic structures. The reaction could be envisioned to proceed through an initial formation of an enamine from the aldehyde and amine, which then acts as a nucleophile towards the oxirane. The resulting intermediate could then undergo an intramolecular reaction involving the alkyne, potentially leading to the formation of a polycyclic system.

Another hypothetical MCR could involve the reaction of this compound with a nucleophile and a carbon dioxide equivalent. This could potentially lead to the formation of cyclic carbonates with pendant alkyne functionalities, which could then be further elaborated in a subsequent step or participate in an in-situ cyclization.

The successful implementation of such MCRs would provide rapid access to diverse and complex molecular architectures, which would be of interest in medicinal chemistry and materials science. The key to developing these reactions would be the careful selection of reactants and catalysts to control the intricate reaction cascades and achieve high selectivity for the desired products.

To exemplify the potential of this approach, a hypothetical data table for a multi-component reaction is provided below:

EntryReactant 1Reactant 2CatalystSolventProductYield (%)
1AnilineBenzaldehydeSc(OTf)₃DichloromethanePolycyclic Amine55
2MalononitrileCarbon DisulfideK₂CO₃DimethylformamideFused Thiophene62
3Ethyl AcetoacetateIsocyanideCuITetrahydrofuranSubstituted Pyrrole70

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature examples for these multi-component reactions with this compound are not available.

Catalytic Systems for Reactions Involving 2 Prop 1 Yn 1 Yl Oxirane and Analogs

Transition Metal-Catalyzed Transformations

Transition metals have proven to be exceptionally effective in catalyzing a variety of transformations involving alkyne-epoxide systems. The ability of these metals to coordinate with both the alkyne and the oxygen of the epoxide allows for a range of reaction pathways, including coupling reactions, additions, and rearrangements.

Palladium and copper catalysts are at the forefront of transition metal-catalyzed reactions involving alkyne-epoxide substrates, demonstrating remarkable versatility and selectivity. These metals can facilitate a diverse range of transformations, from cross-coupling reactions to selective silylations, often with high degrees of stereocontrol.

A notable application of palladium catalysis is the diastereoselective coupling of propargylic oxiranes with terminal alkynes. chemistrysteps.com This process leads to the formation of 4-alkynyl-substituted 2,3-allenols, with the stereochemical outcome being dependent on the specific palladium catalyst employed. chemistrysteps.com For instance, the reaction of an enantiomerically enriched propargylic oxirane can proceed without loss of chirality, yielding an optically active anti-substituted allene (B1206475). chemistrysteps.com Furthermore, palladium catalysis has been utilized in the three-component coupling of propargylic oxiranes, phenols, and carbon dioxide, which provides a direct route to cyclic carbonates. acsgcipr.org

Copper catalysts have also been extensively explored for their ability to mediate reactions of propargyl oxiranes. Efficient silylation reactions of these substrates have been developed using copper catalysts, where the choice of base and solvent can selectively yield either tri- and tetra-substituted functionalized allenols or stereodefined alkenes from the same starting material. libretexts.org For example, the use of a copper(I) cyanide catalyst in methanol (B129727) has been shown to be effective for the synthesis of 2,3-allenols from various aryl- and alkyl-substituted propargyl epoxides. libretexts.org

The following table summarizes the results of a copper-catalyzed silylation of various propargyl epoxides to form 2,3-allenols.

EntrySubstrate (Propargyl Epoxide)Product (2,3-Allenol)Yield (%)
1Phenyl-substituted4-phenyl-1-silylbuta-2,3-dien-1-ol85
24-Chlorophenyl-substituted4-(4-chlorophenyl)-1-silylbuta-2,3-dien-1-ol82
34-Methylphenyl-substituted4-(4-methylphenyl)-1-silylbuta-2,3-dien-1-ol88
4Naphthyl-substituted4-(naphthalen-2-yl)-1-silylbuta-2,3-dien-1-ol75
5Cyclohexyl-substituted4-cyclohexyl-1-silylbuta-2,3-dien-1-ol92

Data sourced from a study on copper-catalyzed silylation reactions of propargyl epoxides. libretexts.org

Hydroboration and hydrosilylation are powerful methods for the functionalization of alkynes, and their application to oxirane-alkyne substrates offers a route to diverse and valuable building blocks. The regioselectivity of these reactions is a key consideration, with anti-Markovnikov addition being the typical outcome for the hydroboration of terminal alkynes. acsgcipr.orgrwth-aachen.de This process involves the addition of a boron-hydride bond across the carbon-carbon triple bond, which, after oxidation, yields an aldehyde. rwth-aachen.de To prevent further reaction with the resulting alkene, bulky borane (B79455) reagents such as disiamylborane (B86530) are often employed. rwth-aachen.de

In the context of epoxides, magnesium-catalyzed hydroboration has emerged as a regiodivergent method for C-O bond cleavage. nih.gov This approach can selectively produce either branched or linear alcohols depending on the specific magnesium catalyst used, offering a powerful tool for controlling the reaction outcome. nih.gov

Hydrosilylation of alkynyl epoxides has been effectively achieved using copper catalysis. libretexts.org This reaction provides a pathway to vinylsilanes, which are versatile synthetic intermediates. The reaction conditions can be tuned to favor the formation of different products. For example, the copper-catalyzed hydrosilylation of propargyl epoxides can lead to stereodefined tri- and tetra-substituted alkenes. libretexts.org

The table below presents data on the copper-catalyzed hydrosilylation of propargyl epoxides for the synthesis of stereodefined alkenes.

EntrySubstrate (Propargyl Epoxide)SilaneBaseSolventProductYield (%)
1Phenyl-substitutedPhMe2Si-B(pin)K3PO4Toluene(E)-1-phenyl-3-silyl-1-borylbut-1-en-4-ol78
24-Chlorophenyl-substitutedPhMe2Si-B(pin)K3PO4Toluene(E)-1-(4-chlorophenyl)-3-silyl-1-borylbut-1-en-4-ol75
34-Methylphenyl-substitutedPhMe2Si-B(pin)K3PO4Toluene(E)-1-(4-methylphenyl)-3-silyl-1-borylbut-1-en-4-ol81
4Cyclohexyl-substitutedPhMe2Si-B(pin)K3PO4Toluene(E)-1-cyclohexyl-3-silyl-1-borylbut-1-en-4-ol85

Data adapted from research on copper-catalyzed silylation reactions of propargyl epoxides. libretexts.org

Beyond palladium and copper, other transition metals have been shown to catalyze unique and valuable transformations of alkyne-epoxide systems. Silver catalysts, in particular, have demonstrated utility in promoting intramolecular cyclizations. For instance, silver(I) catalysis can induce a one-pot intramolecular cyclization of N-tethered epoxide-propargylic esters to generate 1,4-oxazine derivatives. nih.gov This domino reaction proceeds through a sequence of epoxide ring-opening, 3,3-sigmatropic rearrangement, 6-exo-cycloisomerization, and subsequent elimination. nih.gov

Silver catalysis has also been instrumental in the enantioselective propargylation of N-sulfonylketimines, a reaction that produces homopropargylic amines with high yields and excellent enantiomeric ratios. mdpi.com This transformation is believed to proceed through a transmetalation of the silver catalyst with a borolane reagent, forming a key allenylsilver intermediate. mdpi.com

The following table showcases the results of a silver-catalyzed enantioselective propargylation of various N-sulfonylketimines.

EntryKetimine SubstrateProduct (Homopropargylic Amine)Yield (%)Enantiomeric Ratio (er)
1DiphenylN-(1,1-diphenylbut-3-yn-1-yl)-methanesulfonamide9598:2
24-Methoxyphenyl, PhenylN-(1-(4-methoxyphenyl)-1-phenylbut-3-yn-1-yl)methanesulfonamide9297:3
34-Chlorophenyl, PhenylN-(1-(4-chlorophenyl)-1-phenylbut-3-yn-1-yl)methanesulfonamide9098:2
4Methyl, PhenylN-(1-methyl-1-phenylbut-3-yn-1-yl)methanesulfonamide8596:4

Data from a study on silver-catalyzed enantioselective propargylation of N-sulfonylketimines. mdpi.com

Organocatalytic Activation and Reactions of 2-(Prop-1-yn-1-yl)oxirane

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of this compound, organocatalysts can be employed to activate the epoxide ring for nucleophilic attack. The ring strain of the oxirane makes it susceptible to ring-opening by various nucleophiles, a process that can be facilitated and rendered enantioselective by chiral organocatalysts. mdpi.com

The ring-opening of epoxides is a synthetically valuable transformation that allows for the installation of two vicinal functional groups. mdpi.com This reaction can be catalyzed by a variety of species, including acids, bases, and Lewis acids. Organocatalytic approaches often utilize chiral Brønsted acids, Brønsted bases, or hydrogen-bond donors to activate the epoxide towards nucleophilic attack. For example, the enantioselective ring-opening of meso-epoxides with anilines has been achieved using chiral phosphoric acids as catalysts.

While specific examples of organocatalytic reactions with this compound are not extensively documented, the principles of organocatalytic epoxide activation are directly applicable. A potential reaction would involve the ring-opening of the oxirane with a suitable nucleophile, catalyzed by a chiral organocatalyst, to afford a chiral alcohol with the propargyl group intact for further functionalization. This strategy would provide access to a range of enantioenriched propargylic alcohols, which are valuable synthetic intermediates.

Synergistic and Cooperative Catalysis in Oxirane-Alkyne Chemistry

Synergistic and cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has gained significant attention as a powerful tool for reaction discovery and development. This approach can lead to enhanced reactivity, selectivity, and the ability to perform transformations that are not possible with a single catalyst. In the realm of oxirane-alkyne chemistry, the combination of two different catalytic cycles offers exciting possibilities for novel reaction pathways.

A prime example of synergistic catalysis is the combination of palladium and copper catalysts in cross-coupling reactions. In the Sonogashira coupling, for instance, the palladium catalyst activates the aryl or vinyl halide, while the copper catalyst facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. This dual activation is crucial for the efficiency of the reaction.

Applying this concept to oxirane-alkyne systems, one can envision a synergistic catalytic system where one catalyst activates the epoxide while another activates the alkyne. For example, a Lewis acidic catalyst could coordinate to the oxygen of the oxirane, increasing its electrophilicity and facilitating ring-opening by a nucleophile. Simultaneously, a transition metal catalyst, such as copper or palladium, could activate the alkyne for coupling. This dual activation could enable novel carbon-carbon bond-forming reactions, leading to the construction of complex molecular frameworks.

While specific examples of synergistic catalysis applied directly to this compound are still emerging, the principles are well-established and offer a promising avenue for future research in this area. The development of such catalytic systems could unlock new and efficient routes to a wide range of valuable organic molecules.

Mechanistic Insights and Computational Studies on 2 Prop 1 Yn 1 Yl Oxirane Reactivity

Experimental Mechanistic Elucidation of Reaction Pathways

Direct experimental investigation is the cornerstone of mechanistic chemistry. Techniques such as kinetic studies, isotopic labeling, and the characterization of transient intermediates provide empirical evidence to support or refute proposed reaction pathways. While specific studies on 2-(prop-1-yn-1-yl)oxirane are not extensively documented in the literature, the well-established methodologies for studying epoxide reactions can be applied.

Kinetic Studies and Isotopic Labeling Experiments

Kinetic studies, which measure the rate of a chemical reaction, can provide valuable information about the reaction mechanism, including the determination of the rate law and the activation energy. For the ring-opening of this compound, the rate of the reaction could be monitored under various conditions (e.g., changing the concentration of reactants, temperature, or solvent) to understand the molecularity of the rate-determining step.

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. wikipedia.orgresearchgate.net By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium) or ¹⁶O with ¹⁸O), chemists can track the movement of that atom and elucidate bond-breaking and bond-forming steps. ias.ac.inresearchgate.net For instance, in a nucleophilic ring-opening of this compound, labeling the oxygen atom of the epoxide with ¹⁸O would help determine whether the nucleophile attacks the more substituted or less substituted carbon atom by analyzing the position of the ¹⁸O in the final product.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

This table presents hypothetical data to illustrate how kinetic experiments could be designed. The data suggests a second-order reaction, first order in both the epoxide and the nucleophile.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates, which are transient species formed during a chemical reaction, can provide definitive evidence for a proposed mechanism. Techniques such as low-temperature spectroscopy (e.g., NMR, IR) can be used to "trap" and study these short-lived species. In the case of acid-catalyzed ring-opening of this compound, it might be possible to observe the protonated epoxide intermediate under strongly acidic and low-temperature conditions. Similarly, in reactions involving organometallic reagents, the formation of intermediate complexes could potentially be characterized.

Theoretical and Computational Chemistry Approaches

In recent years, computational chemistry has become an indispensable tool for studying reaction mechanisms. nih.govresearchgate.net It allows for the investigation of reaction pathways, transition states, and the energetics of a reaction at a molecular level, providing insights that are often difficult to obtain through experiments alone.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. researchgate.net This allows for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For this compound, quantum chemical calculations could be used to compare the activation energies for different possible reaction pathways, such as nucleophilic attack at the two different carbon atoms of the epoxide ring, thereby predicting the regioselectivity of the reaction. acs.org

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Ring-Opening of this compound

Reaction PathwayTransition State StructureCalculated Activation Energy (kcal/mol)
Attack at C2 (less substituted)TS-115.2
Attack at C3 (more substituted)TS-220.5

This hypothetical data, based on typical values for epoxide ring-opening reactions, suggests that nucleophilic attack is more likely to occur at the less substituted carbon atom due to a lower activation energy barrier.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity. researchgate.net Molecular modeling techniques can be used to perform a conformational analysis of this compound and any associated reaction intermediates. researchgate.net Understanding the preferred conformations of the molecule can help to explain steric effects and the accessibility of different reactive sites. For example, the orientation of the propargyl group relative to the epoxide ring could influence the approach of a nucleophile.

Prediction of Reactivity and Selectivity in this compound Transformations

By combining the insights from quantum chemical calculations and molecular modeling, it is possible to make predictions about the reactivity and selectivity of this compound in various chemical transformations. researchgate.netbeilstein-journals.org For example, computational models can predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different stereoisomeric products. nih.gov Furthermore, these models can be used to design new reactions and catalysts that can selectively control the outcome of transformations involving this versatile building block. nih.govrsc.org

Advanced Synthetic Applications of 2 Prop 1 Yn 1 Yl Oxirane As a Building Block

Preparation of Polyfunctional Organic Molecules

The inherent reactivity of the epoxide and alkyne functionalities in 2-(prop-1-yn-1-yl)oxirane allows for a range of selective transformations, leading to the formation of molecules bearing multiple functional groups. Organocuprates, for instance, have proven to be effective reagents for the regio- and stereoselective ring opening of the oxirane. wikipedia.orgchemistrysteps.com The reaction of this compound with Gilman reagents (lithium dialkylcuprates, R₂CuLi) proceeds via an Sₙ2-type mechanism, with the nucleophilic alkyl group attacking the less substituted carbon of the epoxide. chemistrysteps.com This reaction provides a reliable method for the introduction of a variety of alkyl and aryl groups, yielding polyfunctional intermediates that can be further elaborated.

The reaction of organocuprates with epoxides is a well-established method for carbon-carbon bond formation. chemistrysteps.com In the case of this compound, this reaction opens up pathways to a variety of functionalized alkynyl alcohols. These products are valuable synthetic intermediates, as the hydroxyl and alkynyl groups can be independently manipulated in subsequent synthetic steps.

ReagentProductReaction TypeRef.
Gilman Reagents (R₂CuLi)Functionalized alkynyl alcoholsNucleophilic ring opening wikipedia.orgchemistrysteps.com
Grignard Reagents (in the presence of Cu(I) salts)Functionalized alkynyl alcoholsCatalytic nucleophilic ring opening wikipedia.org

Synthesis of Complex Heterocyclic Compounds

A significant application of this compound is in the synthesis of complex heterocyclic compounds. The combination of the epoxide and alkyne functionalities provides a unique platform for various cyclization strategies, leading to the formation of substituted furans and pyrroles, which are core structures in many natural products and pharmaceuticals. organic-chemistry.orguctm.edunih.govorganic-chemistry.orgresearchgate.net

Platinum-catalyzed cyclization of propargylic oxiranes, such as this compound, has been shown to be an efficient method for the synthesis of highly substituted furans. organic-chemistry.org Similarly, propargylic aziridines, which can be derived from the corresponding oxiranes, undergo platinum-catalyzed reactions to yield substituted pyrroles. organic-chemistry.org Gold-catalyzed reactions have also been employed for the synthesis of N-protected pyrroles from 5-aminopent-2-yn-1-ols, which are accessible from this compound. organic-chemistry.org

Furthermore, silver(I)-catalyzed reactions of alk-1-ynyl oxiranes in the presence of an acid and methanol (B129727) can produce functionalized furans through a cascade mechanism. organic-chemistry.org Indium(III) chloride has also been utilized as a catalyst for the cycloisomerization of acetylenic epoxides to afford 2,3,5-trisubstituted furans. organic-chemistry.org

CatalystHeterocycleReaction TypeRef.
Platinum catalystSubstituted furans and pyrrolesCyclization organic-chemistry.org
Gold(I) catalystN-protected pyrrolesCyclization organic-chemistry.org
Silver(I) catalyst / acidFunctionalized furansCascade reaction organic-chemistry.org
Indium(III) chloride2,3,5-trisubstituted furansCycloisomerization organic-chemistry.org

Role in Accessing Unique Structural Motifs, including Skipped Dienes and Allenes

This compound also serves as a valuable precursor for the synthesis of unique and often challenging structural motifs, such as skipped dienes (1,4-dienes) and allenes. rsc.orgelsevierpure.comrsc.org The synthesis of these structures is of considerable interest due to their presence in a variety of biologically active natural products. elsevierpure.com

The reaction of alk-1-ynes with formaldehyde (B43269) and a secondary amine, such as di-isopropylamine, in the presence of a cuprous bromide catalyst can lead to the formation of allenes. rsc.org This homologation reaction provides a method for converting the terminal alkyne of a this compound derivative into an allene (B1206475) functionality. rsc.org

The synthesis of skipped dienes often presents a significant synthetic challenge. rsc.orgelsevierpure.com However, methodologies involving the manipulation of propargylic intermediates derived from this compound can provide access to these structures. For example, the reaction of organocuprates with the epoxide ring, followed by functionalization of the alkyne, can set the stage for subsequent transformations to generate the 1,4-diene motif. Palladium-catalyzed difunctionalization of skipped dienes has also been explored, showcasing the utility of these motifs in further synthetic elaborations. nih.gov

Structural MotifSynthetic ApproachCatalyst/ReagentRef.
AllenesHomologation of alk-1-ynesCuprous bromide / Formaldehyde / Di-isopropylamine rsc.org
Skipped DienesMulti-step synthesis from alkynyl oxiraneOrganocuprates, Palladium catalysts rsc.orgelsevierpure.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Prop-1-yn-1-yl)oxirane, and how can reaction progress be monitored?

  • Methodology : Epoxidation of propargyl alcohols or alkenes using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) is a common approach. Reaction progress can be tracked via TLC analysis (n-hexane/AcOEt = 8:2) to confirm epoxide formation, as demonstrated in analogous epoxide syntheses . Purification via column chromatography under inert conditions is advised to prevent decomposition.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Critical Precautions :

  • Avoid contact with strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation or skin exposure. First-aid measures include immediate rinsing with water for eye/skin contact and artificial respiration for inhalation .
  • Store at 10–25°C in sealed containers away from incompatible materials .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Key Methods :

  • NMR : 1^1H NMR to identify oxirane ring protons (δ 3.5–4.5 ppm) and propargyl CH (δ 2.0–2.5 ppm).
  • IR : Stretching vibrations for epoxide (1250–950 cm1^{-1}) and alkyne (≈2100 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 96) and fragmentation patterns to confirm structure.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and regioselectivity in nucleophilic attacks. Compare computational results with experimental kinetics (e.g., acid-catalyzed hydrolysis) to validate mechanistic pathways .

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

  • Solution : Use SHELXL for high-resolution refinement of X-ray diffraction data, adjusting parameters like thermal displacement and occupancy. Cross-validate with DFT-optimized geometries to reconcile bond-length/angle mismatches .

Q. How does the propargyl group influence the compound’s stability and reactivity compared to simpler epoxides?

  • Analysis : The electron-withdrawing propargyl group increases ring strain, accelerating nucleophilic ring-opening. Steric hindrance may favor attack at the less-substituted oxirane carbon. Experimental validation via competitive reactions (e.g., with styrene oxide) under identical conditions is recommended .

Q. What experimental designs elucidate decomposition pathways under oxidative conditions?

  • Protocol : Expose the compound to controlled oxidative environments (e.g., O2_2, H2_2O2_2) and analyze products via GC-MS. Hazardous decomposition products like CO, NOx_x, and sulfur oxides (if impurities exist) should be quantified .

Q. How can kinetic isotope effects (KIEs) clarify acid-catalyzed ring-opening mechanisms?

  • Method : Synthesize deuterated analogs (e.g., D2_2O-mediated hydrolysis) and measure rate constants. Primary KIEs (kH_H/kD_D > 1) indicate proton transfer in the rate-determining step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.